Doxorubicinol hydrochloride
Descripción general
Descripción
Doxorubicinol hydrochloride is a major metabolite of Doxorubicin, an anthracycline antitumor antibiotic. It is used in combination with other medications to treat certain types of bladder, breast, lung, stomach, and ovarian cancer; Hodgkin’s lymphoma (Hodgkin’s disease) and non-Hodgkin’s lymphoma (cancer that begins in the cells of the immune system); and certain types of leukemia (cancer of the white blood cells) .
Synthesis Analysis
Doxorubicinol is formed by NADPH-dependent reduction of the side chain carbonyl group of doxorubicin in human, rabbit, and canine cardiac tissue . Environment-friendly fast and accurate mid-infrared spectroscopic methods have been developed for the quantitative analysis of doxorubicin hydrochloride in bulk and marketed formulations .Molecular Structure Analysis
The molecular formula of Doxorubicinol hydrochloride is C27H31NO11 • HCl . The structure consists of a tetracyclic ring system with adjacent quinone–hydroquinone groups .Chemical Reactions Analysis
Doxorubicinol is known to bind to DNA-associated enzymes, intercalate with DNA base pairs, and target multiple molecular targets to produce a range of cytotoxic effects . It also inhibits sodium-potassium-dependent ATPase activity .Physical And Chemical Properties Analysis
Doxorubicinol hydrochloride is a solid substance that is soluble in DMSO and Methanol . It has been analyzed using mid-infrared spectroscopic methods .Aplicaciones Científicas De Investigación
1. Nanomaterial Drug Carriers
Doxorubicin hydrochloride (DOX) has been studied for its applications in leukemia chemotherapy. Research has focused on developing new drug carriers like graphene oxide (GO) to enhance its adsorption capacity and minimize side effects. GO, a nanomaterial, shows promise as an adsorbent for DOX, offering high adsorption capacity and rapid rate, potentially reducing the side effects associated with DOX (Wu et al., 2013).
2. Nanoparticle Encapsulation
Gliadin nanoparticles have been investigated as carriers for DOX. The encapsulation of DOX in these nanoparticles does not significantly alter their physical properties and provides a stable, sustained drug release, demonstrating the potential of gliadin nanoparticles as carriers for hydrophilic antitumor compounds (Voci et al., 2023).
3. pH-sensitive Polymeric Nanoparticles
pH-sensitive polymeric nanoparticles are gaining attention for tumor-targeting DOX delivery. These nanoparticles retain the drug during circulation and release it actively at the tumor site, offering a promising approach to resolve stability and cell uptake dilemmas in cancer chemotherapy (Meng et al., 2014).
4. Fluorescent Silica Nanoparticles
Doxorubicin-tethered fluorescent silica nanoparticles (DOX-Hyd@FSiNPs) have been developed for pH-responsive anticancer drug delivery. These nanoparticles effectively deliver DOX into cancer cells, with the drug accumulating in the nucleus, indicating their potential in cancer therapy (Zhang & Kong, 2015).
5. Nonionic Surfactant Vesicles
Nonionic surfactant vesicles (NSVs) have been designed for DOX delivery to treat breast cancer. These vesicles show improved drug therapeutic efficacy and decreased side effects, demonstrating their potential as a nanocarrier for metastatic breast cancer treatment (Di Francesco et al., 2021).
6. Optoacoustic Properties
Optoacoustic tomography has been used to investigate the properties of DOX, exploring its potential as a theranostic agent. The study demonstrates the feasibility of DOX detection in biological tissue, suggesting its use in high-resolution imaging at mesoscopic depths (Kimm et al., 2019).
7. Nanofiber Delivery Systems
DOX-loaded electrospun chitosan/cobalt ferrite/titanium oxide nanofibers have been studied for their potential in hyperthermic tumor cell treatment and controlled drug release. This approach combines the effects of hyperthermia and chemotherapy, showing promise in localized cancer therapy (Radmansouri et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,16-,17-,22+,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLHIGGRLIJIIM-PNOIAXSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
141434-67-5 (Parent) | |
Record name | 13-Dihydroadriamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
582.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Doxorubicinol hydrochloride | |
CAS RN |
63950-05-0 | |
Record name | 13-Dihydroadriamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOXORUBICINOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LVW1H75S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.